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molecular formula C10H9NO2 B1606284 5-Ethyl-1H-indole-2,3-dione CAS No. 96202-56-1

5-Ethyl-1H-indole-2,3-dione

Cat. No. B1606284
M. Wt: 175.18 g/mol
InChI Key: XDGNFZUIJHZHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491718B2

Procedure details

A mixture of Example 1B (11.7 g, 66.9 mmol) in 1M NaOH (300 mL) was treated dropwise with 30% aqueous hydrogen peroxide (300 mL), heated to 50° C. for 30 minutes, cooled to room temperature, and filtered. The filtrate was adjusted to pH 4 with concentrated HCl, cooled to 4° C., and filtered. The filter cake was dried under vacuum to provide the desired product (4.46 g). MS (ESI(−)) m/e 164 (M−H)−.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8]C(=O)[C:6]2=[O:13])[CH3:2].[OH:14]O>[OH-].[Na+]>[NH2:8][C:9]1[CH:10]=[CH:11][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[C:6]([OH:13])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C)C=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
OO
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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